![molecular formula C10H8N2O3 B015997 Methyl 7-azaindole-3-glyoxylate CAS No. 357263-49-1](/img/structure/B15997.png)
Methyl 7-azaindole-3-glyoxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 7-azaindole-3-glyoxylate and related derivatives often involves one-pot, multi-component reactions. For instance, a practical approach to the 7-azaindole framework has been developed through one-pot, three-component cyclocondensation involving N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds, leading to highly substituted 7-azaindole derivatives (Vilches-Herrera et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound, similar to its azaindole counterparts, features an azaindole core that can participate in various bonding interactions. The crystal structures of 7-azaindole, for example, reveal tetrameric units associated via complementary N—H…N hydrogen bonds, indicating a propensity for forming structured aggregates (Dufour et al., 1990).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity and versatility. Direct C-H arylation of N-methyl-7-azaindole at the C-2 position with arylboronic acids is an example of its chemical reactivity, allowing for the chemoselective synthesis of multiarylated 7-azaindole derivatives (Kannaboina et al., 2013). Additionally, cobalt(III)-catalyzed C-H amidation with dioxazolones generates 7-azaindole amidated derivatives, underscoring the compound's amenability to functional group modification (Sun et al., 2018).
Physical Properties Analysis
While specific studies on the physical properties of this compound are not directly cited, the physical properties of related 7-azaindole derivatives provide insight into their behavior. For instance, the synthesis and study of 7-methyl-4-azaindole, a structurally similar compound, offer valuable information on the physical properties and potential applications of azaindole derivatives (Subota et al., 2017).
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) and Materials Science : 7-azaindolyl derivatives and their metal complexes show promise in OLEDs, coordination chemistry, and materials science due to their unusual reactivity towards C-H and C-X bonds (Zhao & Wang, 2010).
Anticancer Research : A photoactivated transplatin derivative with a 1-methyl-7-azaindole ligand has potential for targeted anticancer treatment, enhancing DNA binding and cytotoxic effects in cancer cells through ROS generation and DNA cleavage (Pracharova et al., 2016). Substituting 1-methyl-7-azaindole for ammine in cisplatin or transplatin increases the compounds' toxic efficiency and selectivity for tumor cells (Pracharova et al., 2015).
Drug Discovery : The scalable synthesis of 7-methyl-4-azaindole using a bromine atom as a placeholder has been developed, providing a valuable building block for drug discovery (Subota et al., 2017).
Fluorophores in Sensors and Bio-imaging : The Pd-catalyzed sequential arylation of 7-azaindoles can produce tetra-aryl 7-azaindoles with aggregate-induced emission properties, useful as fluorophores in OLEDs, sensors, and bio-imaging tools (Cardoza et al., 2019).
Biological Systems Monitoring : 7-azatryptophan and its analogs can effectively monitor biological systems, detecting methyleneation of aromatic nitrogen compounds in the presence of light (Rich, 1995).
Selective PPARgamma Modulation : Highly functionalized 7-azaindoles show potent selective PPARgamma modulation with improved off-target profiles compared to the parent indole series (Debenham et al., 2008).
Mechanism of Action
Target of Action
Methyl 7-azaindole-3-glyoxylate is a derivative of the 7-azaindole core, which has been used in the design of inhibitors targeting the ATP-binding site . The primary targets of this compound are protein kinases, specifically the tyrosine protein kinase SRC . Protein kinases play a key role in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells .
Mode of Action
The compound interacts with its targets by binding to the active site of the protein kinases . Molecular docking studies have shown that the compound can bind well to protein targets . This interaction inhibits the activity of the kinases, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, the compound has been reported to function biologically as p38 MAP kinase inhibitors . The p38 MAP kinase pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting this pathway, the compound can potentially affect cellular proliferation and survival .
Pharmacokinetics
These properties can be affected by factors such as the compound’s chemical structure, its interaction with biological membranes, and its susceptibility to metabolic enzymes .
Result of Action
The result of this compound’s action is the inhibition of cellular proliferation. The compound has shown effective inhibitory concentration (IC50) on HeLa cells, MCF-7, and MDA MB-231 cells . This suggests that the compound could be used as a potential inhibitor of these cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other molecules in the environment can affect the compound’s metabolism and excretion .
Safety and Hazards
Future Directions
Azaindoles, including “Methyl 7-azaindole-3-glyoxylate”, have attracted the medicinal chemistry community due to their enhancements in medicinal chemistry properties . The development of synthetic pathways for the incorporation of azaindole structures into bioactive molecules may reveal bioactivities by expanding the chemical space toward unexplored biological applications .
properties
IUPAC Name |
methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPNHJNIRDJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421746 | |
Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
357263-49-1 | |
Record name | Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=357263-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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